molecular formula C₂₄H₃₉N₃O₁₇ B1139652 5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 385398-89-0

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B1139652
CAS No.: 385398-89-0
M. Wt: 641.58
InChI Key:
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Scientific Research Applications

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid has a wide range of applications in scientific research:

Future Directions

The future development of more successful anti-STn immunotherapy strategies is warranted by the knowledge arising from novel immunotherapies targeting other carbohydrate antigens and STn carrier proteins, such as MUC1 . The ability of Tn and STn to promote self-interactions may be important for understanding their possible molecular roles for initiating oncogenic pathways leading to many types of cancers .

Biochemical Analysis

Biochemical Properties

STn Epitope N-Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I . This enzyme competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans .

Cellular Effects

STn Epitope N-Acetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The expression of STn epitopes on β1 integrin alters epithelial cell phenotype, proliferation, and haptotaxis .

Molecular Mechanism

The molecular mechanism of STn Epitope N-Acetate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of STn Epitope N-Acetate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

STn Epitope N-Acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of STn Epitope N-Acetate and any effects on its activity or function are not well known. It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves a series of protection, deprotection, and glycosylation reactions. The process typically starts with diisopropylidene galactopyranose and sialic acid . The synthetic route includes the use of various protecting groups to ensure the selective formation of the desired glycosidic bonds.

Chemical Reactions Analysis

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is unique due to its specific glycosylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their glycosylation patterns and biological roles. This compound’s unique sialylation makes it particularly significant in cancer research .

Properties

IUPAC Name

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O17/c1-8(29)25-11(21(37)38)6-41-22-16(27-10(3)31)19(36)18(35)14(43-22)7-42-24(23(39)40)4-12(32)15(26-9(2)30)20(44-24)17(34)13(33)5-28/h11-20,22,28,32-36H,4-7H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)(H,37,38)(H,39,40)/t11-,12?,13+,14?,15?,16?,17+,18?,19?,20?,22?,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQCCEVOMHPMKD-JTEWIGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC[C@@H](C(=O)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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